Butanedioic acid, 2,2-dihydroxy-
Description
Butanedioic acid, 2,2-dihydroxy- (hypothetical structure: HOOC-C(OH)₂-CH₂-COOH) is a dicarboxylic acid with two hydroxyl groups on the second carbon of the four-carbon chain. Structurally, it combines features of succinic acid (butanedioic acid) and vicinal diols. This article compares it to structurally related compounds from the evidence, focusing on substituents, functional groups, and molecular characteristics.
Properties
CAS No. |
60047-52-1 |
|---|---|
Molecular Formula |
C4H6O6 |
Molecular Weight |
150.09 g/mol |
IUPAC Name |
2,2-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |
InChI Key |
RUVFIDKLDALOGA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .
Industrial Production Methods
Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid and other byproducts.
Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.
Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.
Dehydration: Can form cyclic anhydrides under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Dehydration: Heating under reduced pressure.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutyric acid: from reduction.
Diethyl tartrate: from esterification.
Cyclic anhydrides: from dehydration.
Scientific Research Applications
Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in stereochemistry.
Biology: Plays a role in the Krebs cycle as an intermediate.
Medicine: Utilized in pharmaceutical formulations for its antioxidant properties.
Industry: Employed in the food industry as an acidulant and stabilizer, and in the textile industry for mordanting
Mechanism of Action
The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dihydroxy-3-methylbutanoic Acid
- Structure: A monocarboxylic acid (C₄H₈O₄) with hydroxyl groups on C2 and C3, and a methyl group on C3.
- Key Features :
- Chiral centers at C2 and C3, leading to stereoisomerism.
- Molecular weight: 136.12 g/mol.
- Applications: Found in microbial metabolism and natural products.
- Contrast: Unlike the target compound, this is a monocarboxylic acid with a branched methyl group, reducing its polarity compared to dicarboxylic acids.
2,2-Dihydroxyacetic Acid
- Structure : A two-carbon dicarboxylic acid (C₂H₄O₄) with hydroxyl groups on C2.
- Key Features :
- Molecular weight: 108.04 g/mol.
- High solubility in water due to polar hydroxyl and carboxylic groups.
- Use: Laboratory reagent and precursor in organic synthesis.
- Contrast : Shorter carbon chain and geminal diol configuration, which may lead to higher acidity and reactivity compared to the four-carbon target compound.
2,2-Diphenyl-2-hydroxyacetic Acid (Benzilic Acid)
- Structure : A substituted acetic acid (C₁₄H₁₂O₃) with two phenyl groups and a hydroxyl group on C2.
- Key Features :
- Molecular weight: 228.25 g/mol.
- Bulky phenyl groups enhance steric hindrance, reducing reactivity.
- Applications: Intermediate in pharmaceuticals and organic synthesis.
- Contrast: Aromatic substituents and monocarboxylic structure distinguish it from the aliphatic, dicarboxylic target compound.
Butanedioic Acid Derivatives (2,3-Diphenyl and 2,3-Dichloro)
- Structures :
- 2,3-Diphenylbutanedioic acid (C₁₆H₁₄O₄): Phenyl groups on C2 and C3.
- 2,3-Dichlorobutanedioic acid dimethyl ester (C₄H₄Cl₂O₄): Chlorine substituents on C2 and C3.
- Key Features :
- Both exhibit planar symmetry (meso forms possible).
- Molecular weights: 270.28 g/mol (diphenyl) and 215.03 g/mol (dichloro).
- Applications: Used in polymer synthesis and agrochemicals.
- Contrast : Halogen or aryl substituents increase hydrophobicity and alter electronic properties compared to hydroxyl groups.
Data Table: Comparative Analysis of Key Compounds
*Hypothetical structure inferred from nomenclature.
Research Findings and Limitations
- Steric and Electronic Effects : The geminal diol configuration in the target compound may lead to instability, as seen in 2,2-dihydroxyacetic acid , which is stabilized by hydrogen bonding. Bulky substituents (e.g., phenyl or chlorine) in analogs reduce reactivity but enhance thermal stability .
- Acidity : Dicarboxylic acids with hydroxyl groups (e.g., tartaric acid analogs) typically exhibit stronger acidity due to multiple deprotonation sites. The target compound’s acidity is theorized to exceed that of succinic acid (pKa₁ ~4.2).
- Synthesis Challenges: No direct synthesis routes for 2,2-dihydroxybutanedioic acid are documented in the evidence. Related compounds (e.g., ’s 2,3-bis[(3,4-dimethoxyphenyl)methyl]butanedioic acid) use multi-step alkylation and oxidation, suggesting similar strategies might apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
